molecular formula C12H16F3N5 B11740121 [(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11740121
M. Wt: 287.28 g/mol
InChI Key: AYSAWAHIQSNDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.

    Functionalization: The ethyl and trifluoromethyl groups are introduced through alkylation and trifluoromethylation reactions, respectively.

    Coupling: The final step involves coupling the two functionalized pyrazole rings using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole analogs.

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both ethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and lipophilicity, making this compound a valuable candidate for drug development.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-3-20-5-4-9(18-20)7-16-8-10-6-11(12(13,14)15)19(2)17-10/h4-6,16H,3,7-8H2,1-2H3

InChI Key

AYSAWAHIQSNDRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=NN(C(=C2)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.